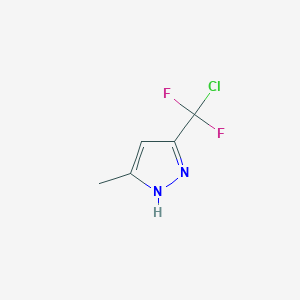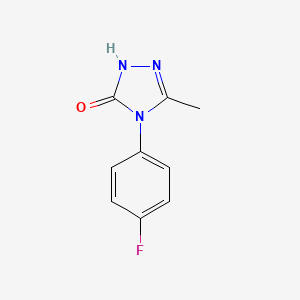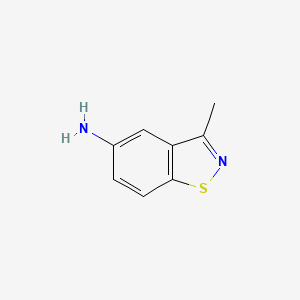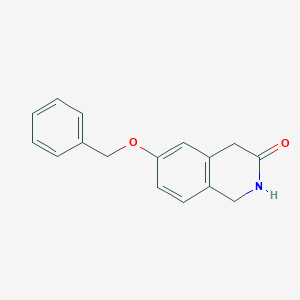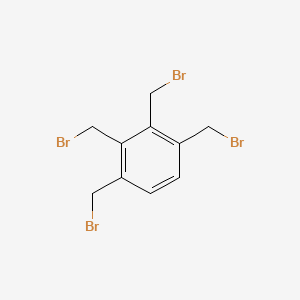
1,2,3,4-Tetrakis(bromomethyl)benzene
Vue d'ensemble
Description
1,2,3,4-Tetrakis(bromomethyl)benzene is an organic compound with the molecular formula C10H10Br4. It is a derivative of benzene where four bromomethyl groups are attached to the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrakis(bromomethyl)benzene can be synthesized through the bromination of 1,2,3,4-tetramethylbenzene. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator. The reaction is carried out in a solvent such as tetrachloromethane at elevated temperatures (around 77°C) for about 50 minutes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process would likely involve similar reagents and conditions as the laboratory synthesis but scaled up to industrial volumes.
Analyse Des Réactions Chimiques
1,2,3,4-Tetrakis(bromomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.
Reagents and Conditions: Common reagents include sodium alkoxides, thiols, and amines, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under mild to moderate temperatures.
Oxidation Reactions:
Oxidation of Bromomethyl Groups: The bromomethyl groups can be oxidized to formyl or carboxyl groups using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: These reactions are usually carried out in acidic or basic aqueous solutions at elevated temperatures.
Reduction Reactions:
Reduction of Bromomethyl Groups: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: These reactions are typically performed in anhydrous solvents like ether or THF under inert atmosphere.
Applications De Recherche Scientifique
1,2,3,4-Tetrakis(bromomethyl)benzene has several applications in scientific research:
Chemistry:
Synthesis of Complex Molecules: It is used as a building block in the synthesis of more complex organic molecules, including dendrimers and polymers.
Ligand Synthesis: It serves as a precursor for the synthesis of tetrapodal imidazolium ligands and other coordination compounds.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential pharmaceutical applications, including antimicrobial and anticancer agents.
Industry:
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrakis(bromomethyl)benzene primarily involves its reactivity due to the presence of bromomethyl groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in drug development, the compound’s derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrakis(bromomethyl)benzene can be compared with other bromomethyl-substituted benzenes, such as:
1,2,4,5-Tetrakis(bromomethyl)benzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1,3,5-Tris(bromomethyl)benzene: Contains three bromomethyl groups, used in the synthesis of microporous polymers for selective adsorption.
Hexakis(bromomethyl)benzene: Contains six bromomethyl groups, used in the synthesis of highly branched dendrimers and other complex structures.
Propriétés
IUPAC Name |
1,2,3,4-tetrakis(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br4/c11-3-7-1-2-8(4-12)10(6-14)9(7)5-13/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYIEWLCGSETQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)CBr)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376708 | |
| Record name | 1,2,3,4-tetrakis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51678-43-4 | |
| Record name | 1,2,3,4-tetrakis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-(2,4,6-Trinitroanilino)benzoyl]amino]benzoic acid](/img/structure/B1620725.png)
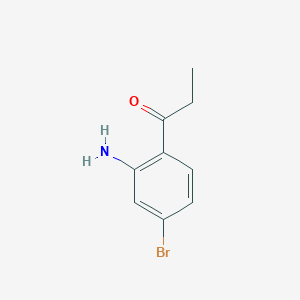
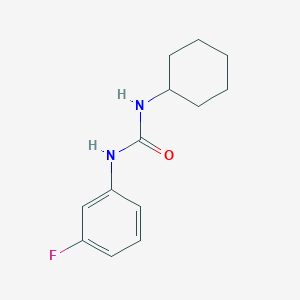

![2-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B1620731.png)
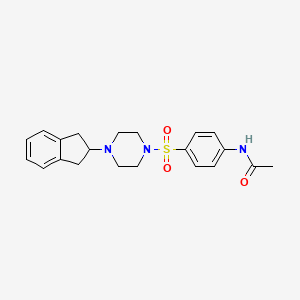


![[3,3'-Bipyridine]-2,2'-diamine](/img/structure/B1620738.png)
![1-[4-(Chloromethyl)-2-thienyl]ethanone](/img/structure/B1620741.png)
